1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: A Technical Guide to Its Physical Properties and Synthetic Utility
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: A Technical Guide to Its Physical Properties and Synthetic Utility
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern drug discovery and materials science, the strategic incorporation of fluorinated and electron-deficient aromatic motifs is essential for modulating lipophilicity, metabolic stability, and target binding affinity. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)[1] represents a highly specialized, polyfunctional building block. Featuring a terminal alkyne, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, this molecule serves as a versatile hub for divergent synthesis.
This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its reactivity, and field-validated experimental protocols for its utilization in cross-coupling and click chemistry workflows.
Molecular Architecture & Electronic Profile
The reactivity of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is fundamentally governed by the synergistic electron-withdrawing effects of its substituents:
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Trifluoromethyl Group (-CF₃): Imparts strong inductive electron withdrawal ( σI = 0.39) and high lipophilicity (Hansch π = 0.88). In medicinal chemistry, this group is critical for enhancing membrane permeability and blocking oxidative metabolism at specific aromatic positions.
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Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group via both inductive and resonance effects.
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Terminal Alkyne (-C≡CH): The meta-relationship of the -NO₂ and -CF₃ groups relative to the alkyne creates a severely electron-deficient aromatic ring.
Mechanistic Causality: The electron-poor nature of the aromatic ring significantly increases the acidity of the terminal alkyne proton compared to standard phenylacetylene. This lowered pKa facilitates rapid deprotonation, lowering the activation energy required to form copper acetylide intermediates in click chemistry, while simultaneously making the ring highly resistant to electrophilic aromatic substitution (EAS).
Physical and Chemical Properties
Quantitative data for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and its closely related isomeric baselines are summarized below[1],[2],.
| Property | Value / Description |
| Chemical Name | 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene |
| CAS Registry Number | 2228611-47-8 |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol |
| Appearance | Crystalline solid (predicted based on structural polarity) |
| Boiling Point (Predicted) | 315.0 – 340.0 °C |
| Density (Predicted) | ~1.50 g/cm³ |
| Storage Conditions | 2-8 °C, sealed under inert atmosphere, protect from light |
Synthetic Utility & Experimental Protocols
As a Senior Application Scientist, I emphasize that successful functionalization of this molecule requires precise control over reaction conditions to prevent side reactions, such as oxidative Glaser homocoupling of the highly acidic alkyne.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is exceptionally fast with this substrate due to the electron-deficient alkyne.
Causality & Design: We utilize a t -BuOH/H₂O solvent system. The organic alcohol solvates the highly lipophilic fluorinated starting material, while the aqueous phase dissolves the inorganic catalysts (CuSO₄ and sodium ascorbate). Sodium ascorbate is critical; it acts as a sacrificial reductant to maintain copper in the +1 oxidation state, preventing the Cu(II)-mediated oxidative dimerization of the alkyne.
Step-by-Step Methodology:
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Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 mmol, 215 mg) and the desired organic azide (1.05 mmol) in 4 mL of t -BuOH.
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Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in 4 mL of deionized H₂O. The solution will briefly turn dark and then yellow/clear as Cu(II) reduces to Cu(I).
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Reaction: Add the aqueous catalyst solution to the organic mixture dropwise. Cap the vial and stir vigorously at room temperature for 2–4 hours.
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Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly polar triazole product will elute significantly lower than the starting alkyne.
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Workup: Dilute with 10 mL of water and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Chemoselective Sonogashira Cross-Coupling
Coupling this terminal alkyne with aryl halides requires strict anaerobic conditions.
Causality & Design: Because the alkyne is electron-deficient, the transmetalation step from copper to palladium is slightly slower than with electron-rich alkynes. Rigorous degassing is mandatory because trace oxygen in the presence of the required amine base and Cu(I) will rapidly trigger homocoupling.
Step-by-Step Methodology:
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Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.2 mmol, 258 mg), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
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Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.
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Solvent Addition: Add 5 mL of anhydrous, degassed Triethylamine (Et₃N) via syringe.
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Reaction: Stir the mixture at 60 °C for 12 hours under an Argon balloon.
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Validation & Purification: Quench the reaction with saturated aqueous NH₄Cl to remove copper salts. Extract with Dichloromethane (DCM). Purify the internal alkyne via flash column chromatography.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the mechanistic pathways and synthetic divergence of the title compound.
CuAAC catalytic pathway highlighting the facilitated deprotonation of the electron-deficient alkyne.
Synthetic divergence of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene into key pharmaceutical scaffolds.
Handling, Stability, and EHS
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Stability: Terminal alkynes conjugated with electron-withdrawing groups can be sensitive to prolonged exposure to light and transition metals. Store strictly in amber vials under inert gas.
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Toxicity: Nitroaromatics and fluorinated benzenes are potential skin sensitizers and hepatotoxins. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
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Energetic Hazard: While the molecular weight (215.13 g/mol ) provides sufficient thermal mass to mitigate severe explosive risks, poly-functionalized nitro-alkynes carry inherent energetic potential. Avoid exposure to strong acids, bases, or temperatures exceeding 150 °C.
References
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Accela ChemBio. "1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) Product Information." Accela ChemBio Catalog. Retrieved from:[Link]
